molecular formula C19H21F3N4O7 B15137589 Thalidomide-4-NH-PEG1-NH2 TFA

Thalidomide-4-NH-PEG1-NH2 TFA

Cat. No.: B15137589
M. Wt: 474.4 g/mol
InChI Key: TVEMKRFOYUKELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-4-NH-PEG1-NH2 TFA involves the conjugation of Thalidomide with NH-PEG3-NH-Boc. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-4-NH-PEG1-NH2 TFA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound .

Scientific Research Applications

Thalidomide-4-NH-PEG1-NH2 TFA has a wide range of scientific research applications:

Mechanism of Action

Thalidomide-4-NH-PEG1-NH2 TFA exerts its effects by acting as a ligand for Cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4). The binding of this compound to Cereblon induces the recruitment of target proteins, leading to their ubiquitination and subsequent degradation by the proteasome . This mechanism is utilized in the design of PROTAC molecules for targeted protein degradation .

Comparison with Similar Compounds

Thalidomide-4-NH-PEG1-NH2 TFA is compared with other similar compounds such as:

This compound is unique due to its specific design for use in PROTAC technology, making it a valuable tool in targeted protein degradation research .

Properties

Molecular Formula

C19H21F3N4O7

Molecular Weight

474.4 g/mol

IUPAC Name

4-[2-(2-aminoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C17H20N4O5.C2HF3O2/c18-6-8-26-9-7-19-11-3-1-2-10-14(11)17(25)21(16(10)24)12-4-5-13(22)20-15(12)23;3-2(4,5)1(6)7/h1-3,12,19H,4-9,18H2,(H,20,22,23);(H,6,7)

InChI Key

TVEMKRFOYUKELD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCN.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.